molecular formula C10H11ClN2 B168387 1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)- CAS No. 134186-77-9

1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-

Cat. No. B168387
M. Wt: 194.66 g/mol
InChI Key: ZJTUHFQNILDWLP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic compound . It has the molecular formula C7H6N2 and a molecular weight of 118.1359 . It is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the functionalization of 1H-Pyrrolo[2,3-b]pyridine at the 3-position .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine can undergo various chemical reactions. For instance, it can be functionalized at the 3-position to synthesize 3,3’-selenobis[1H-pyrrolo[2,3-b]pyridine] and the corresponding 3,3’-thio compound .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 118.1359 .

Future Directions

The development of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . These compounds could potentially be used in cancer therapy, given their ability to inhibit the FGFR signaling pathway .

properties

IUPAC Name

1-(3-chloropropyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13/h1,3-4,6,8H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTUHFQNILDWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-

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